
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine, also known as FMMP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential use in the development of new drugs. FMMP is a synthetic compound that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and repair. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has also been shown to inhibit the replication of the hepatitis C virus and the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several advantages for use in lab experiments. It is a synthetic compound, making it readily available for research purposes. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, the limitations of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine. One area of interest is the development of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the use of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine as a fluorescent probe for the detection of DNA. Further studies are also needed to fully understand the mechanism of action of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves several steps, including the reaction between 4-methoxyaniline and ethyl acetoacetate to form 4-methoxyphenyl-3-oxobutanoate. This intermediate is then reacted with guanidine to produce 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine. The synthesis of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been optimized by several researchers, resulting in high yields and purity of the product.
Applications De Recherche Scientifique
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been extensively studied for its potential use in the development of new drugs. It has been shown to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for the treatment of various diseases. 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Propriétés
IUPAC Name |
5-fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-11(13)12(15-7-14-8)16-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTOYHRFLOKAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

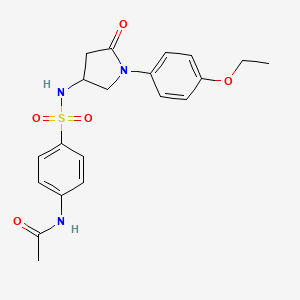

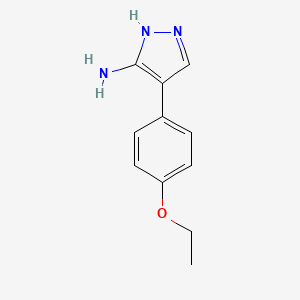
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2707128.png)
![N-(2,2-dimethoxyethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2707130.png)
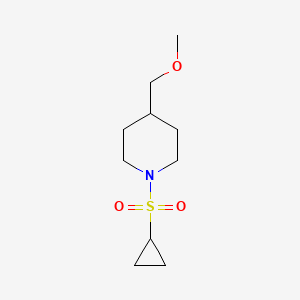
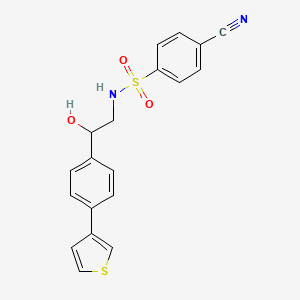
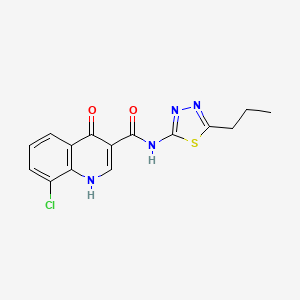


![3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2707143.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)